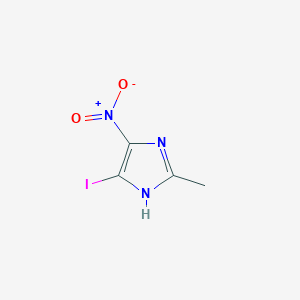

5-iodo-2-methyl-4-nitro-1H-imidazole

Descripción general

Descripción

5-iodo-2-methyl-4-nitro-1H-imidazole is a useful research compound. Its molecular formula is C4H4IN3O2 and its molecular weight is 253 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets, leading to various changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are known to impact a variety of biochemical pathways, leading to their diverse range of biological activities .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that it may have good bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

It is known that imidazole, the core structure of this compound, is a key component of many biological molecules such as histidine, purine, and histamine . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Cellular Effects

Other imidazole derivatives have been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives are known to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

Metabolic Pathways

Imidazole derivatives are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Actividad Biológica

5-Iodo-2-methyl-4-nitro-1H-imidazole is a heterocyclic compound that has gained attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Formula: C₄H₄IN₃O₂

Molecular Weight: 253 g/mol

CAS Number: 13369-83-0

IUPAC Name: 4-Iodo-2-methyl-5-nitro-1H-imidazole

The compound features an imidazole ring with iodine, methyl, and nitro substituents, which contribute to its reactivity and biological activity. The presence of iodine enhances its electrophilic character, while the nitro group can participate in various biochemical interactions.

Biological Activity Overview

This compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria.

- Antifungal Activity: Inhibits growth of various fungal strains.

- Antitumor Activity: Potential effects on cancer cell lines.

- Anti-inflammatory Effects: Modulates inflammatory pathways.

The biological activity of imidazole derivatives is attributed to their ability to interact with various biomolecules, influencing cellular processes such as:

- Cell Signaling Pathways: Altering gene expression and enzyme activity.

- Biochemical Pathways: Affecting metabolic flux and metabolite levels.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The Minimum Inhibitory Concentration (MIC) values against selected pathogens are summarized in Table 1.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Candida albicans | 0.0048 |

| Bacillus mycoides | 0.0098 |

These results indicate that the compound is particularly potent against E. coli and S. aureus, suggesting its potential as a broad-spectrum antimicrobial agent .

Antitumor Potential

In vitro studies have shown that this compound may exhibit antitumor properties by inducing apoptosis in cancer cell lines. For example, research demonstrated that treatment with this compound led to significant reductions in cell viability in certain tumor models . The specific pathways involved include:

- Activation of Caspases: Leading to programmed cell death.

- Inhibition of Proliferative Signals: Disrupting cancer cell growth.

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The compound demonstrated significant inhibition against multiple bacterial strains, outperforming some standard antibiotics . -

Antitumor Activity Assessment:

In a laboratory setting, the compound was tested against human cancer cell lines. Results indicated a dose-dependent reduction in cell proliferation, suggesting its potential as an anticancer agent .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are not extensively documented; however, it is known to be soluble in polar solvents, which may facilitate absorption and distribution in biological systems . Safety data indicate that the compound is an irritant; therefore, appropriate handling measures should be observed during laboratory use .

Propiedades

IUPAC Name |

4-iodo-2-methyl-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3O2/c1-2-6-3(5)4(7-2)8(9)10/h1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMHRKLNVLTIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455890 | |

| Record name | 5-Iodo-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13369-83-0 | |

| Record name | 4-Iodo-2-methyl-5-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13369-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.